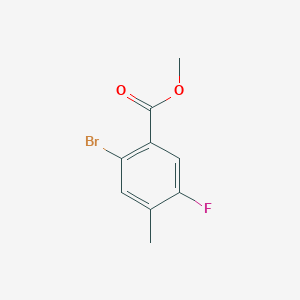
Methyl 2-bromo-5-fluoro-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-bromo-5-fluoro-4-methylbenzoate is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.063. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-bromo-5-fluoro-4-methylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C9H8BrF O2
- Molecular Weight : Approximately 247.06 g/mol
The compound features a benzoate structure with a methyl group, bromine atom, and fluorine atom, which contribute to its reactivity and potential utility in pharmaceuticals and synthetic chemistry.
Target Interactions
Research indicates that this compound interacts with various biological macromolecules, influencing enzyme activity and receptor interactions. The halogen atoms (bromine and fluorine) are particularly significant as they can participate in halogen bonding, which is known to modulate biological activity. However, the specific molecular targets of this compound remain largely unidentified, necessitating further investigation.
Cellular Effects
The compound has demonstrated effects on cellular processes such as:
- Cell Signaling : It influences pathways like MAPK/ERK, which are critical for cell growth and differentiation.
- Gene Expression : this compound can alter the expression of genes involved in apoptosis and cell cycle regulation.
Pharmacokinetics
While detailed pharmacokinetic parameters such as bioavailability and half-life are yet to be determined, preliminary studies suggest that the compound undergoes phase I and phase II metabolic reactions. These processes may lead to the formation of metabolites with distinct biological activities.
Enzyme Interactions
This compound interacts with cytochrome P450 enzymes, crucial for drug metabolism. Such interactions can lead to either inhibition or activation of these enzymes, affecting overall metabolic pathways.
Stability and Degradation
Laboratory studies indicate that the compound remains stable under controlled conditions but may degrade when exposed to light or high temperatures. Long-term exposure can result in altered metabolic activities and gene expression changes within cells.
Research Findings
Recent studies have explored the biological activity of this compound through various experimental approaches:
Case Study: Biofilm Inhibition
A study investigated the compound's ability to inhibit biofilm formation in Mycobacterium smegmatis. Results showed that structural variations of related compounds could enhance biofilm inhibition at low micromolar concentrations. This suggests potential applications in treating bacterial infections where biofilm formation is a challenge .
Comparative Analysis with Analogues
A comparative analysis was conducted with related compounds to evaluate their biochemical activity against various bacterial strains. The following table summarizes key findings:
| Compound | IC50 (µM) | MIC (µg/mL) E. coli | MIC (µg/mL) K. pneumoniae | MIC (µg/mL) P. aeruginosa |
|---|---|---|---|---|
| This compound | TBD | TBD | TBD | TBD |
| Control (Ciprofloxacin) | 0.008 | 0.03 | 0.125 | 0.03 |
Note: TBD indicates that data is still being compiled or analyzed.
Properties
IUPAC Name |
methyl 2-bromo-5-fluoro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAHBVLDMKKXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














